molecular formula C10H15NO2S B8599765 Methyl 2-(butylamino)thiophene-3-carboxylate CAS No. 101329-41-3

Methyl 2-(butylamino)thiophene-3-carboxylate

Cat. No. B8599765
M. Wt: 213.30 g/mol
InChI Key: FSXXOZJTEMIWPY-UHFFFAOYSA-N
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Patent
US05342843

Procedure details

In the same manner as in Reference Example 1-1), methyl 2-aminothiophene-3-carboxylate [Chem. Ber. 98, 3571 (1965)]was used in place of methyl 3-aminothiophene-2-carboxylate to obtain 8.69 g (40.7%) of Compound (g-1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].N[C:12]1[CH:16]=CS[C:13]=1[C:17](OC)=O>>[CH2:16]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8])[CH2:12][CH2:13][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CC1C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1SC=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.69 g
YIELD: PERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.